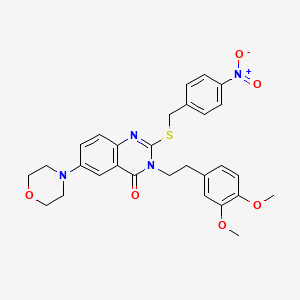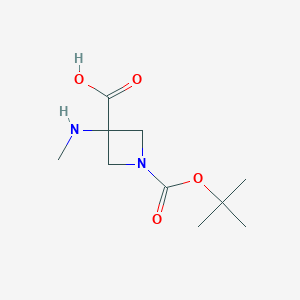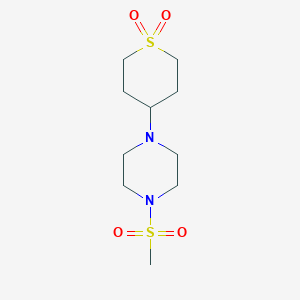
3-(3,4-dimethoxyphenethyl)-6-morpholino-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(3,4-dimethoxyphenethyl)-6-morpholino-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a heterocyclic scaffold that has garnered interest due to its pharmacological properties. Quinazolinones are known as "privileged" pharmacophores because of their potential in drug development for anticancer and antimicrobial activities . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general studies on quinazolin-4(3H)-ones.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One approach involves the microwave-assisted green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones from their corresponding benzoxazinones . Another method reported is the one-pot cascade synthesis using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a synthesis route using low-valent titanium reagent for the reductive cyclization of o-nitrobenzamides has been described . These methods highlight the versatility and adaptability of the synthesis of quinazolin-4(3H)-one derivatives.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazolinone core, such as at the 3 and 6 positions, significantly influences the biological activity and molecular interactions of these compounds . The presence of various substituents like nitro groups, bromo groups, and different alkyl or aryl groups can alter the electronic and steric properties, which in turn can affect the binding affinity to biological targets such as DNA .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For instance, the amino group at the 3-position can be functionalized to form acetamides or arylamides . The presence of halogens like bromine at the 6-position allows for further substitution reactions, which can lead to the formation of highly functionalized quinazolin-4(3H)-ones with different substituents at the 3-position . These reactions are crucial for the diversification of the quinazolinone core and the development of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These compounds typically exhibit good yields and can be characterized using spectroscopic methods such as IR, 1H-NMR, and MS . The introduction of substituents can also affect the solubility, melting point, and stability of the quinazolin-4(3H)-ones. For example, the presence of electron-withdrawing or electron-donating groups can impact the acidity or basicity of the molecule, which in turn can influence its reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives have garnered attention due to their diverse biological activities and significance in pharmaceuticals and agriculture. The compound "3-(3,4-dimethoxyphenethyl)-6-morpholino-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one" is part of this family, and research has delved into various synthesis methods and biological implications of similar compounds. For instance, Xu Li-feng (2011) explored the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, emphasizing the biological activity of nitrogen-containing heterocyclic compounds (Xu Li-feng, 2011).
Anticancer Properties
Some quinazolinone derivatives have shown potential in cancer treatment. For example, M. Nowak et al. (2014) synthesized 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and revealed their anticancer activities against certain cell lines (M. Nowak et al., 2014). Similarly, R. Ovádeková et al. (2005) discussed the cytotoxic and antiproliferative activities of a new quinazoline derivative on human tumor cell lines, highlighting its potential as an anticancer drug (R. Ovádeková et al., 2005).
Antioxidant Properties
The antioxidant potential of quinazolinone derivatives has also been a subject of study. Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, revealing their promising scavenging capacity against certain radicals, which indicates potential therapeutic applications (Khalida F. Al-azawi, 2016).
Diuretic and Other Pharmacological Activities
Beyond anticancer and antioxidant activities, quinazolinone derivatives have been explored for various pharmacological potentials. A. R. Maarouf et al. (2004) synthesized a series of quinazolin-4(3H)-one derivatives to study their diuretic activity, providing insights into the heterocyclic combination effects on this activity (A. R. Maarouf et al., 2004).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O6S/c1-37-26-10-5-20(17-27(26)38-2)11-12-32-28(34)24-18-23(31-13-15-39-16-14-31)8-9-25(24)30-29(32)40-19-21-3-6-22(7-4-21)33(35)36/h3-10,17-18H,11-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBASLLZMJYTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenethyl)-6-morpholino-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)
![tert-Butyl 2-(pyrazin-2-yl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2513974.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)


![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513984.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)